2-(2-Chloropyridin-3-yl)-2-methylpropanenitrile
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Overview
Description
2-(2-Chloropyridin-3-yl)-2-methylpropanenitrile is an organic compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by a pyridine ring substituted with a chlorine atom at the 2-position and a nitrile group at the 3-position, along with a methyl group at the 2-position of the propanenitrile side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloropyridin-3-yl)-2-methylpropanenitrile typically involves the reaction of 2-chloropyridine with appropriate reagents to introduce the nitrile and methyl groups. One common method is the reaction of 2-chloropyridine with 2-methylpropanenitrile in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as distillation and crystallization are often employed to achieve high-quality industrial-grade compounds.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloropyridin-3-yl)-2-methylpropanenitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the pyridine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in solvents like ethanol or methanol.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like LiAlH4 in anhydrous ether or THF.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives.
Oxidation: Pyridine N-oxides.
Reduction: Amino derivatives of pyridine.
Scientific Research Applications
2-(2-Chloropyridin-3-yl)-2-methylpropanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chloropyridin-3-yl)-2-methylpropanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chlorine and nitrile groups can enhance its binding affinity to target molecules, making it a potent inhibitor or activator in various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: A simpler pyridine derivative with a chlorine atom at the 2-position.
2-(2-Chloropyridin-3-yl)acetonitrile: Similar structure but with an acetonitrile group instead of a propanenitrile group.
2-(2-Chloropyridin-3-yl)methyl-2-(6-methoxynaphthalen-2-yl)propanoate: A more complex derivative with additional functional groups.
Uniqueness
2-(2-Chloropyridin-3-yl)-2-methylpropanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the chlorine atom, nitrile group, and methyl group makes it a versatile intermediate for various synthetic applications and enhances its potential biological activity.
Properties
IUPAC Name |
2-(2-chloropyridin-3-yl)-2-methylpropanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2/c1-9(2,6-11)7-4-3-5-12-8(7)10/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXBIWWTAFICDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=C(N=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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